molecular formula C18H19Br2N3O3 B11118260 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11118260
M. Wt: 485.2 g/mol
InChI Key: RWJHBEIOMWUCJG-LSFURLLWSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated aromatic rings and hydrazide functionalities, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Bromination: The starting material, 4-methylphenylamine, undergoes bromination using bromine in the presence of a catalyst to yield 2,6-dibromo-4-methylphenylamine.

    Condensation: The brominated amine is then reacted with acetohydrazide under acidic conditions to form the intermediate 2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide.

    Schiff Base Formation: Finally, the intermediate is condensed with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and condensation reactions, ensuring higher yields and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the nitro groups can yield corresponding amines.

    Substitution: The bromine atoms in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its brominated aromatic rings and hydrazide moiety make it a candidate for inhibiting specific enzymes involved in disease pathways.

Medicine

Medicinally, 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is explored for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry

In industry, this compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s brominated aromatic rings can engage in π-π interactions with aromatic residues in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to stronger interactions with biological targets and different reactivity patterns in chemical reactions.

Properties

Molecular Formula

C18H19Br2N3O3

Molecular Weight

485.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19Br2N3O3/c1-11-6-13(19)18(14(20)7-11)21-10-17(24)23-22-9-12-4-5-15(25-2)16(8-12)26-3/h4-9,21H,10H2,1-3H3,(H,23,24)/b22-9+

InChI Key

RWJHBEIOMWUCJG-LSFURLLWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)Br

Origin of Product

United States

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